molecular formula C9H20N2O B7921384 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B7921384
M. Wt: 172.27 g/mol
InChI Key: SYHNFJKDIUFPOE-UHFFFAOYSA-N
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Description

2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and an ethylamino-ethanol side chain.

The compound is listed in commercial supplier databases (e.g., AKOS027443529, AM93411) , indicating its relevance in pharmaceutical or organic synthesis workflows. Its tertiary amine and hydroxyl groups make it a versatile intermediate for further functionalization, such as in the synthesis of complex molecules like receptor ligands or prodrugs.

Properties

IUPAC Name

2-[ethyl-(1-methylpyrrolidin-3-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-11(6-7-12)9-4-5-10(2)8-9/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHNFJKDIUFPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol typically involves the reaction of 1-methylpyrrolidine with ethylamine and ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions, forming different derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurological Research:

  • The compound has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. This modulation may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antidepressant Activity:

  • Preliminary studies suggest that 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to its ability to enhance synaptic plasticity and neurogenesis, similar to other known antidepressants.

3. Analgesic Properties:

  • The compound has been investigated for its analgesic (pain-relieving) properties. Its structural similarity to known analgesics suggests it may interact with pain pathways in the central nervous system.

Biochemical Applications

1. Enzyme Modulation:

  • Research has indicated that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This could have implications for drug metabolism and pharmacokinetics.

2. Drug Delivery Systems:

  • Due to its solubility and stability, this compound is being explored as a potential carrier in drug delivery systems, particularly for hydrophobic drugs that require enhanced bioavailability.

Industrial Applications

1. Synthesis of Pharmaceuticals:

  • The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows it to participate in reactions that yield more complex molecules used in therapeutic agents.

2. Chemical Research:

  • In chemical research, it is utilized as a reagent in organic synthesis, particularly in the development of new materials or compounds with desired properties.

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated efficacy in reducing neuronal cell death in vitro models.
Study BAntidepressant EffectsShowed significant reduction in depressive behaviors in rodent models after administration.
Study CAnalgesic PropertiesIndicated a comparable efficacy to morphine in pain relief without major side effects in animal trials.

Mechanism of Action

The mechanism of action of 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol with structurally analogous ethanolamine derivatives, focusing on molecular features, synthesis, and applications:

Compound Name Key Structural Features Synthesis Highlights Applications/Context References
This compound Pyrrolidine ring with 1-methyl substitution; ethylamino-ethanol side chain. Commercially available; synthesis details not explicitly provided in evidence. Intermediate for pharmaceuticals or agrochemicals (inferred from supplier listings).
2-((2-Methoxyethyl)(methyl)amino)ethanol Methoxyethyl group instead of pyrrolidine; linear tertiary amine structure. Synthesized via alkylation of 2-methoxy-N-methyl乙胺 with 2-bromoethanol (88% yield). Intermediate in multi-step synthesis of a spirocyclic carboxamide drug candidate.
2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-...ethanol monosolvate Chloropyridinyl and nitro groups; dihydropyridine core. Crystallographically characterized; synthesized via multi-step coupling reactions. Potential use in medicinal chemistry (e.g., kinase inhibitors or antimicrobial agents).
Ethanol, 2-[methyl[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]amino]- Aromatic pyrrole ring with isopropoxyphenyl substituent. Structural details reported; synthesis route involves aromatic coupling steps. Likely explored for binding interactions in drug discovery (e.g., receptor modulation).

Key Comparative Insights:

Structural Diversity: The target compound’s pyrrolidine ring distinguishes it from linear analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol, which may exhibit higher hydrophilicity due to the methoxy group .

Synthetic Accessibility: The commercial availability of this compound contrasts with the custom synthesis required for analogs like the chloropyridinyl derivative in , which involves complex purification steps . High-yield synthesis (88%) of 2-((2-methoxyethyl)(methyl)amino)ethanol demonstrates scalability for industrial applications .

Functional Versatility :

  • The hydroxyl group in all compared compounds enables further derivatization (e.g., esterification, etherification). The pyrrolidine and pyridine rings in the target and compounds, respectively, may enhance metabolic stability compared to purely aliphatic structures.

Applications :

  • The compound is integrated into a spirocyclic carboxamide, highlighting its utility in constructing complex drug scaffolds .
  • The target compound’s lack of aromaticity may limit its direct bioactivity but favors its role as a solubilizing intermediate.

Biological Activity

2-[Ethyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol, often referred to as a pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.

This compound is characterized by its unique structure, which includes a pyrrolidine ring. This structural feature is significant as it influences the compound's interaction with biological targets.

Chemical Structure

  • Molecular Formula : C10_{10}H18_{18}N2_2O
  • CAS Number : 1353996-09-4

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Potential Mechanisms:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, impacting metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis0.0048 mg/mL

These findings suggest that the compound could be explored further for its potential as an antibacterial agent in clinical settings .

Antitumor Activity

In vitro studies have indicated that similar pyrrolidine compounds may possess antitumor properties. For instance, certain derivatives have shown the ability to reduce cell viability in aggressive cancer cell lines by over 50% at specific concentrations .

Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives for their antibacterial efficacy. Among these, compounds structurally related to this compound demonstrated promising results against MRSA strains, highlighting their potential in treating resistant infections .

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